![molecular formula C35H33N7O2 B10836922 1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)

1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)napththalen-1-yl) ureas involves multiple steps:

Formation of Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Coupling with Anilinopyrimidine: The pyrazole derivative is then coupled with 2-anilinopyrimidine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Formation of Urea Linkage: The final step involves the reaction of the intermediate with naphthalene-1-yl isocyanate to form the urea linkage under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.

Purification: Using techniques like recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the nitro groups (if present) or other reducible functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilinopyrimidine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Schlüsselzwischenprodukt bei der Synthese verschiedener Pharmazeutika und Agrochemikalien verwendet.

Biologie: Es dient als Werkzeugverbindung bei der Untersuchung der Rolle der p38-MAP-Kinase in zellulären Signalwegen.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Entzündungskrankheiten, Krebs und anderen Erkrankungen, die die p38-MAP-Kinase betreffen.

Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie die Aktivität der p38-MAP-Kinase hemmt. Diese Kinase ist an der Phosphorylierung und Aktivierung verschiedener Transkriptionsfaktoren beteiligt, die Entzündungsreaktionen regulieren. Durch die Hemmung der p38-MAP-Kinase reduziert die Verbindung die Produktion von pro-inflammatorischen Zytokinen und anderen Mediatoren, wodurch entzündungshemmende Wirkungen erzielt werden .

Ähnliche Verbindungen:

- 1-Pyrazolyl-3-(4-((2-Anilinopyrimidin-4-yl)oxy)napththalen-1-yl)harnstoffe

- 1-Pyrazolyl-3-(4-((2-Anilinopyrimidin-4-yl)oxy)benzol-1-yl)harnstoffe

- 1-Pyrazolyl-3-(4-((2-Anilinopyrimidin-4-yl)oxy)phenyl)harnstoffe

Vergleich: Während diese Verbindungen eine ähnliche Kernstruktur aufweisen, kann das Vorhandensein verschiedener Substituenten an den Naphthalen- oder Benzolringen ihre biologische Aktivität und chemischen Eigenschaften erheblich beeinflussen. Die einzigartige Kombination von Substituenten in „US9108950, 1“ verleiht ihr ein eindeutiges Profil der p38-MAP-Kinase-Hemmung, wodurch sie in bestimmten therapeutischen Anwendungen besonders effektiv ist .

Wirkmechanismus

The compound exerts its effects by inhibiting the activity of p38 MAP kinase. This kinase is involved in the phosphorylation and activation of various transcription factors that regulate inflammatory responses. By inhibiting p38 MAP kinase, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)napththalen-1-yl) ureas

- 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)benzene-1-yl) ureas

- 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)phenyl) ureas

Comparison: While these compounds share a similar core structure, the presence of different substituents on the naphthalene or benzene rings can significantly affect their biological activity and chemical properties. The unique combination of substituents in “US9108950, 1” provides it with a distinct profile of p38 MAP kinase inhibition, making it particularly effective in certain therapeutic applications .

Eigenschaften

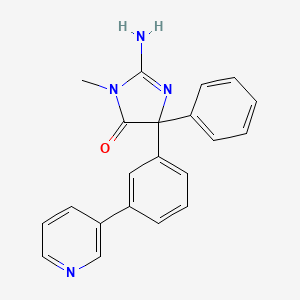

Molekularformel |

C35H33N7O2 |

|---|---|

Molekulargewicht |

583.7 g/mol |

IUPAC-Name |

1-[4-(2-anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea |

InChI |

InChI=1S/C35H33N7O2/c1-23-14-16-25(17-15-23)42-31(22-30(41-42)35(2,3)4)39-34(43)38-28-18-19-29(27-13-9-8-12-26(27)28)44-32-20-21-36-33(40-32)37-24-10-6-5-7-11-24/h5-22H,1-4H3,(H,36,37,40)(H2,38,39,43) |

InChI-Schlüssel |

DBXJNQABFNNKPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OC5=NC(=NC=C5)NC6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)

![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)

![N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B10836849.png)

![2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836850.png)

![3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836854.png)

![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10836859.png)

![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)

![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)

![N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide](/img/structure/B10836881.png)

![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)

![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)

![2-[3-methyl-1-(p-tolyl)-8,9-dihydro-7H-cyclopenta[f]quinolin-2-yl]pentanoic acid](/img/structure/B10836918.png)